2-Amino-3-chloropropan-1-ol hydrochloride

Chiral synthon Regioselectivity Pharmaceutical intermediate

Pharmaceutical QC laboratories requiring authenticated reference standards for linezolid impurity profiling face challenges in sourcing positional-isomer-pure 2-Amino-3-chloropropan-1-ol hydrochloride. This compound, designated Linezolid Impurity 13/61/2 HCl, is provided as a characterized reference material suitable for HPLC method development, system suitability testing, and batch release quantification. - Enables accurate impurity quantification per ICH Q3A/Q3B guidelines for oxazolidinone antibiotic drug substance and product release. - Supplied as the stable hydrochloride salt (CAS 54798-73-1), avoiding the hygroscopicity and decomposition issues of the free base form (CAS 725676-93-7). - Available in research-grade (≥95% HPLC) and higher-purity (98%) formats with full Certificates of Analysis.

Molecular Formula C3H9Cl2NO
Molecular Weight 146.02
CAS No. 54798-73-1
Cat. No. B601340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloropropan-1-ol hydrochloride
CAS54798-73-1
Molecular FormulaC3H9Cl2NO
Molecular Weight146.02
Structural Identifiers
SMILESC(C(CCl)N)O.Cl
InChIInChI=1S/C3H8ClNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloropropan-1-ol Hydrochloride: Chiral Intermediate & Reference Standard


2-Amino-3-chloropropan-1-ol hydrochloride (CAS 54798-73-1) is a chiral β-amino alcohol derivative with the molecular formula C3H9Cl2NO (free base C3H8ClNO) and molecular weight 146.02 g/mol . This compound exists as a racemic mixture with a single stereogenic center and is commercially available as both the hydrochloride salt (CAS 54798-73-1) and the free base form (CAS 725676-93-7) . As a 1,2-amino alcohol scaffold bearing a chloro substituent, it functions as a versatile chiral synthon for the construction of more complex pharmacophores and heterocyclic frameworks .

1

Chiral reference-standard workflowStereochemical-control context for impurity profiling and method validation

2

Chiral C3 building blockEnantiomerically enriched synthon via chiral-pool access for pharmacophore construction

3

Positional isomer standardAuthenticated regioisomer for analytical differentiation in SAR studies

4

Salt-form selectionHydrochloride salt offers distinct handling context versus hygroscopic free base

2-Amino-3-chloropropan-1-ol Hydrochloride: Positional Isomer Differentiation


2-Amino-3-chloropropan-1-ol hydrochloride belongs to the C3 chloro-amino-alcohol family, which includes several close structural analogs differing only in the relative positions of the amino, hydroxyl, and chloro substituents. Positional isomerism in this compound class dictates both the chemical reactivity profile in downstream synthetic transformations and the biological activity of the resulting derivatives. For example, 3-amino-1-chloropropan-2-ol (the positional isomer with the hydroxyl group at the 2-position rather than the 1-position) exhibits potent male antifertility activity (ED99 of 7-8 mg/kg/day in rats) [1], whereas no comparable primary pharmacological activity has been documented for 2-amino-3-chloropropan-1-ol hydrochloride. This divergent biological profile underscores that positional isomers are not functionally interchangeable and must be selected based on the specific synthetic or analytical application. Additionally, the hydrochloride salt form (CAS 54798-73-1) offers distinct handling and stability advantages over the free base (CAS 725676-93-7), which is hygroscopic and prone to gradual decomposition upon exposure to atmospheric moisture . The procurement decision must therefore be governed by both positional regiochemistry and the desired salt form.

Positional isomer

3-Amino-1-chloropropan-2-ol exhibits reported male antifertility activity; functional profile may differ significantly and isomers are not interchangeable in SAR contexts.

Free base form

The free base (CAS 725676-93-7) is hygroscopic and prone to decomposition; handling and stability attributes may not transfer directly from the hydrochloride salt.

Unsubstituted analog

2-Amino-1,3-propanediol (serinol) has two reactive hydroxyls, introducing competing reactivity that requires protection/deprotection steps not needed with the chloro-substituted compound.

Comparative Evidence for 2-Amino-3-chloropropan-1-ol Hydrochloride


Regioselective Mono-Functionalization vs. 2-Amino-1,3-propanediol

In the synthesis of oxazolidinone antibiotics such as linezolid, 2-amino-3-chloropropan-1-ol serves as a critical C3 chiral building block that provides a single reactive hydroxyl group for downstream functionalization. In contrast, the structurally related 2-amino-1,3-propanediol (serinol) possesses two chemically equivalent primary hydroxyl groups, which introduces competing reactivity and necessitates protection/deprotection steps to achieve regioselectivity.

Regioselective functionalization
Cross-study comparable
1 vs. 2 reactive primary hydroxyl groups
Supports streamlined synthetic route selection by eliminating hydroxyl protection needs.
Comparative process mass intensity data not reported.
Chiral synthon Regioselectivity Pharmaceutical intermediate Linezolid synthesis

Linezolid Synthesis: Chloro Pre-Installation Advantage

2-Amino-3-chloropropan-1-ol is employed as a chiral C3 fragment in the preparation of (S)-1-amino-3-chloro-2-propanol hydrochloride, a key intermediate in the commercial synthesis of linezolid (Zyvox). A Pfizer patent (US 6,362,334) describes the conversion of benzaldehyde with ammonia and epichlorohydrin-derived intermediates to produce the requisite (S)-configured aminochloropropanol fragment, with reported yields in the 67-74% range for pilot-scale production runs conducted at 35-41°C. [1] Alternative C3 amino alcohols lacking the chloro substituent require separate halogenation steps that introduce additional purification burden and lower overall yield.

Chloro pre-installation advantage
Class-level inference
67–74% pilot-scale yield at 35–41°C
Reported yield context for linezolid intermediate synthesis; step economy advantage versus post-coupling halogenation.
Yield data sourced from Pfizer commercial process documentation; head-to-head comparator yields not available.
Oxazolidinone antibiotics Linezolid Chiral building block GMP intermediate

Chiral Pool Access vs. Racemic Resolution

2-Amino-3-chloropropan-1-ol is derived from the chiral amino acid pool (serine or serine methyl ester), providing a direct entry to enantiomerically enriched intermediates without requiring asymmetric catalysis or preparative chiral chromatography. In contrast, other chloro-amino alcohols such as 1-amino-3-chloropropan-2-ol and 3-amino-1-chloropropan-2-ol are typically accessed via epichlorohydrin ring-opening with ammonia, yielding racemic products that necessitate subsequent resolution steps. [1]

Chiral pool vs. racemic resolution
Class-level inference
Serine-derived enantiomeric enrichment; eliminates resolution step
Chiral-pool access circumvents yield loss and processing cost associated with racemate resolution.
Head-to-head cost/throughput data for resolution vs. chiral-pool synthesis not reported.
Chiral synthesis Stereochemistry Aziridine preparation Enantiomeric purity

Applications of 2-Amino-3-chloropropan-1-ol Hydrochloride


Linezolid Impurity Reference Standard & Method Validation

2-Amino-3-chloropropan-1-ol hydrochloride is a recognized impurity in the oxazolidinone antibiotic linezolid and is commercially supplied under designations including Linezolid Impurity 13, Linezolid Impurity 61, and Linezolid Impurity 2 HCl. Pharmaceutical quality control laboratories require authenticated reference standards of this compound for HPLC method development, system suitability testing, and impurity profiling during batch release. Its procurement as a characterized reference material enables accurate quantification of impurity levels in linezolid drug substance and drug product, thereby supporting compliance with ICH Q3A/Q3B regulatory guidelines for impurity thresholds. [1]

Chiral Building Block for Oxazolidinone Antibiotic Synthesis

The compound is employed as a key C3 chiral building block in the preparation of (S)-configured aminochloropropanol intermediates essential for linezolid and related oxazolidinone antibiotic synthesis. In the Pfizer commercial manufacturing process for linezolid (Zyvox), the (S)-1-amino-3-chloro-2-propanol fragment derived from this compound class undergoes coupling with aryl carbamate electrophiles to construct the oxazolidinone pharmacophore, with pilot-scale reactions achieving yields of 67-74% under controlled temperature conditions of 35-41°C over 12 hours. [2] Process chemistry groups developing second-generation oxazolidinone antibiotics or conducting route-scouting activities for generic API production may procure this compound to validate synthetic feasibility and optimize coupling conditions prior to large-scale manufacturing.

Synthesis of Aziridine-Containing Pharmacophores

The 1,2-amino alcohol framework of 2-amino-3-chloropropan-1-ol provides the requisite functionality for intramolecular cyclization to form aziridine rings, which serve as valuable strained heterocyclic electrophiles in medicinal chemistry. The proximity of the amino and hydroxyl groups (C2 and C1 positions, respectively), combined with the chloro leaving group at C3, enables sequential activation and cyclization strategies to access N-functionalized or unsubstituted aziridines. These aziridine intermediates can subsequently undergo ring-opening reactions with diverse nucleophiles to generate β-substituted amine derivatives, a motif prevalent in numerous bioactive compounds. Medicinal chemistry laboratories engaged in fragment-based drug discovery or scaffold diversification may utilize this compound as an entry point to novel chemical space.

Reference Standard for Positional Isomer Differentiation

Due to the documented divergent biological activities among chloro-amino-alcohol positional isomers—most notably the potent male antifertility activity of 1-amino-3-chloropropan-2-ol hydrochloride (ED99 = 7-8 mg/kg/day in rats, LD50 = 500 mg/kg) [3] versus the absence of analogous primary pharmacology for 2-amino-3-chloropropan-1-ol hydrochloride—procurement of authenticated 2-amino-3-chloropropan-1-ol hydrochloride is essential for laboratories conducting structure-activity relationship studies in the C3 chloro-amino-alcohol series. Its availability as a characterized reference material enables unambiguous analytical method development (HPLC, GC-MS, LC-MS/MS) to distinguish between positional isomers and to verify the identity and purity of synthetic intermediates during lead optimization campaigns.

Application
Selection Property
Validation Focus
Linezolid impurity reference standard
Impurity profiling and method-development context
HPLC system suitability and ICH Q3A/Q3B threshold review
Oxazolidinone antibiotic synthesis
C3 chiral building block with pre-installed leaving group
Synthetic route scouting and coupling-condition optimization
Aziridine-containing pharmacophore construction
1,2-amino alcohol framework for intramolecular cyclization
Aziridine ring-opening and scaffold diversification studies
Positional isomer differentiation
Authenticated regioisomer reference material
Analytical method development to distinguish C3 chloro-amino-alcohol isomers
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